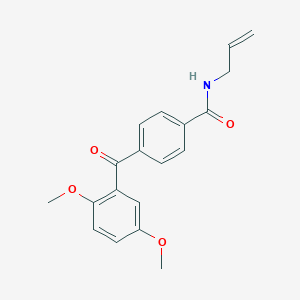
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. This compound is known to have a unique mechanism of action, which makes it a valuable tool for studying various neurological processes.
作用机制
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide acts as a selective antagonist of the 5-HT2A receptor. This receptor is a G-protein-coupled receptor that is involved in several neurological processes. The binding of this compound to the 5-HT2A receptor blocks the action of serotonin, which is a neurotransmitter that is involved in mood regulation, perception, and cognition. This blockade of the 5-HT2A receptor results in altered neurological processes, which can be studied to gain a better understanding of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various research studies. This compound has been shown to have a selective affinity for the 5-HT2A receptor, which results in altered neurological processes. This compound has also been shown to have a low toxicity profile, which makes it a safe tool for research studies.
实验室实验的优点和局限性
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide has several advantages as a research tool. This compound has a unique mechanism of action, which allows for the study of various neurological processes. This compound also has a low toxicity profile, which makes it a safe tool for research studies. However, there are also limitations to the use of this compound. This compound is not suitable for in vivo studies, as it does not cross the blood-brain barrier. This compound is also not suitable for long-term studies, as it has a short half-life.
未来方向
There are several future directions for the use of N-allyl-4-(2,5-dimethoxybenzoyl)benzamide as a research tool. One direction is the study of the role of the 5-HT2A receptor in various neurological disorders. This compound can be used to investigate the role of the 5-HT2A receptor in schizophrenia, depression, and anxiety. Another direction is the study of the interaction between the 5-HT2A receptor and other neurotransmitter systems. This compound can be used to investigate the interaction between the 5-HT2A receptor and the dopamine and glutamate systems. Overall, this compound is a valuable tool for studying various neurological processes, and there are several future directions for its use as a research tool.
合成方法
The synthesis of N-allyl-4-(2,5-dimethoxybenzoyl)benzamide involves several steps. The first step involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to produce 2,5-dimethoxybenzoyl chloride. The second step involves the reaction of 2,5-dimethoxybenzoyl chloride with N-allylaniline to produce this compound. This synthesis method has been well-established and has been used in various research studies.
科学研究应用
N-allyl-4-(2,5-dimethoxybenzoyl)benzamide has been used in several scientific research studies to investigate various neurological processes. This compound is known to act as a selective antagonist of the 5-HT2A receptor, which is involved in several neurological processes such as mood regulation, perception, and cognition. This compound has been used to study the role of the 5-HT2A receptor in various neurological disorders such as schizophrenia, depression, and anxiety.
属性
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-11-20-19(22)14-7-5-13(6-8-14)18(21)16-12-15(23-2)9-10-17(16)24-3/h4-10,12H,1,11H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYINBCWWTXONFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4969308.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969311.png)

![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)

![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)

![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
